molecular formula C19H16ClNO3S B3506580 3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3506580
M. Wt: 373.9 g/mol
InChI Key: FKPQTHKFMJDHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the carboxamide group: This step often involves the reaction of the benzothiophene derivative with an appropriate amine under conditions that facilitate amide bond formation.

    Chlorination and propylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.

    Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, compounds of this nature are often investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, this compound could be studied for its potential use in drug development. Its interactions with biological targets can provide insights into new treatments for various diseases.

Industry

Industrially, such compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share the benzothiophene core and may exhibit similar biological activities.

    Carboxamide derivatives: Compounds with the carboxamide functional group can have comparable chemical properties and reactivity.

Uniqueness

The uniqueness of 3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole moiety and the propyl group may confer unique properties compared to other benzothiophene carboxamides.

Properties

IUPAC Name

3-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-2-5-11-8-14-15(24-10-23-14)9-13(11)21-19(22)18-17(20)12-6-3-4-7-16(12)25-18/h3-4,6-9H,2,5,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPQTHKFMJDHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
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3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
3-CHLORO-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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